molecular formula C12H8ClNO3 B6388049 5-(2-Chlorophenyl)-6-hydroxynicotinic acid CAS No. 1261896-85-8

5-(2-Chlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6388049
CAS No.: 1261896-85-8
M. Wt: 249.65 g/mol
InChI Key: FSRFTVGTUWNAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-6-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group attached to the nicotinic acid structure, which includes a hydroxyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-6-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-cyanopyridine.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium hydroxide to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic conditions to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-(2-Chlorophenyl)-6-hydroxynicotinic acid can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 5-(2-Chlorophenyl)-6-oxonicotinic acid.

    Reduction: Formation of 5-(2-Chlorophenyl)-6-hydroxy-1,4-dihydronicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Pharmacology: Potential use as a pharmacophore in drug design due to its structural similarity to nicotinic acid derivatives.

    Biological Studies: Used in studies to understand the interaction of nicotinic acid derivatives with biological targets.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl group and the chlorophenyl group play crucial roles in binding to these targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors and modulate their activity.

Comparison with Similar Compounds

  • 5-(2-Bromophenyl)-6-hydroxynicotinic acid
  • 5-(2-Fluorophenyl)-6-hydroxynicotinic acid
  • 5-(2-Methylphenyl)-6-hydroxynicotinic acid

Comparison:

  • Uniqueness: The presence of the chlorine atom in 5-(2-Chlorophenyl)-6-hydroxynicotinic acid imparts unique electronic properties, making it distinct from its analogs.
  • Reactivity: The chlorophenyl group may exhibit different reactivity compared to bromophenyl or fluorophenyl groups due to the difference in electronegativity and size of the halogen atoms.

Properties

IUPAC Name

5-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-2-1-3-8(10)9-5-7(12(16)17)6-14-11(9)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRFTVGTUWNAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687294
Record name 5-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-85-8
Record name 5-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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